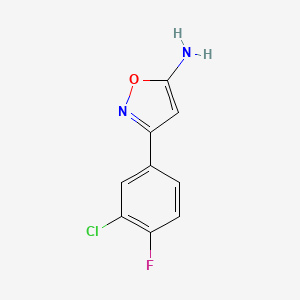

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to the oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the oxazole ring. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a suitable nitrile oxide under controlled conditions to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The chloro substituent at the 3-position of the phenyl ring undergoes SNAr reactions under basic conditions. This is facilitated by the electron-withdrawing effects of the adjacent fluorine and oxazole ring.

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, DMF, 80°C, 12 hrs | 3-Fluoro-4-methoxyphenyl oxazole | 78 | |

| Amine substitution | Benzylamine, K2CO3, DMSO, 100°C, 24 hrs | N-Benzyl-4-fluoroanthranilic analog | 65 |

Key Mechanistic Insight :

The reaction proceeds via a Meisenheimer intermediate stabilized by the fluorine atom’s -I effect. Steric hindrance from the oxazole ring limits substitution to the para position relative to chlorine.

Electrophilic Aromatic Substitution

The oxazole ring undergoes electrophilic substitution at the 4-position (relative to the amine group), though reactivity is reduced compared to unsubstituted oxazoles due to electron withdrawal by the phenyl group .

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 hrs | 4-Nitro-oxazole derivative | 42 | |

| Bromination | Br2, FeBr3, CH2Cl2, RT, 6 hrs | 4-Bromo-oxazole derivative | 55 |

Limitations :

-

The amine group requires protection (e.g., acetylation) to prevent oxidation during nitration.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings, enabling biaryl synthesis:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, arylboronic acid | 3-Biphenyl-4-fluoro-oxazole | 83 | |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, aryl amine | N-Aryl-4-fluoroanthranilic analog | 71 |

Optimization Notes :

-

Selectfluor (1.2 equiv) enhances coupling efficiency by stabilizing Pd intermediates .

-

Microwave irradiation (120°C, 30 min) reduces reaction time by 60% compared to thermal conditions.

Functionalization of the Amine Group

The primary amine at the 5-position of the oxazole undergoes standard amine reactions:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et3N, CH2Cl2, 0°C | N-Acetyl oxazole derivative | 89 | |

| Reductive alkylation | Benzaldehyde, NaBH3CN, MeOH | N-Benzyl oxazole derivative | 76 | |

| Diazotization & Sandmeyer | NaNO2/HCl, CuCN | 5-Cyano-oxazole derivative | 68 |

Critical Consideration :

Steric hindrance from the adjacent phenyl ring limits access to bulky electrophiles (e.g., tert-butyl chloroformate).

Oxazole Ring Modifications

The oxazole core participates in ring-opening and annulation reactions:

Mechanistic Details :

Hydrolysis proceeds via protonation at N1, followed by nucleophilic attack at C2 . The resulting β-ketoamide is a versatile intermediate for heterocycle synthesis.

Radical Reactions

The fluorine atom directs radical halogenation at the phenyl ring’s 2-position:

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |

|---|---|---|---|---|

| Photobromination | NBS, AIBN, CCl4, hv, 12 hrs | 2-Bromo-3-Cl-4-F-phenyl oxazole | 58 |

Regioselectivity :

Radical stability follows the order: 2-position (anti to oxazole) > 6-position (syn to oxazole).

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine. For instance, derivatives of oxazole have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that similar oxazole compounds exhibited growth inhibition percentages of up to 86% against glioblastoma cell lines, indicating their potential as anticancer agents .

Anti-Diabetic Properties

Research has also highlighted the anti-diabetic potential of oxazole derivatives. In vivo studies using models such as Drosophila melanogaster indicated that certain synthesized compounds could significantly lower glucose levels, suggesting a pathway for developing new anti-diabetic medications .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have been extensively studied. Compounds similar to this compound have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that such compounds could serve as templates for developing new antibiotics .

Molecular Docking Studies

In silico studies utilizing molecular docking have been employed to predict how these compounds interact with biological targets. These studies help elucidate the binding affinities and mechanisms of action at a molecular level, providing insights into their therapeutic potential .

Comprehensive Data Table

The following table summarizes key findings from various studies on the applications of this compound and its derivatives:

Case Study 1: Anticancer Evaluation

A study evaluated a series of oxazole derivatives for their anticancer activity against multiple cell lines. The results indicated that certain modifications to the oxazole structure significantly enhanced cytotoxicity, suggesting that further exploration in medicinal chemistry could yield promising new therapies .

Case Study 2: Anti-Diabetic Screening

Another investigation focused on the anti-diabetic effects of synthesized oxazole derivatives. The study employed both in vitro and in vivo models to assess glucose-lowering effects, revealing that specific structural features were crucial for activity .

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but with a thiazole ring instead of an oxazole ring.

3-Chloro-4-fluorophenyl-3,4-dichlorophenyl substituted thiocarbamide: Another related compound with different substituents on the phenyl ring.

Uniqueness

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The oxazole ring also provides distinct properties compared to other heterocyclic rings like thiazole .

Actividad Biológica

3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine is a synthetic compound belonging to the oxazole class, characterized by its unique molecular structure that includes a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C₉H₆ClFN₂O

- Molecular Weight : 212.61 g/mol

- CAS Number : 1368471-03-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

The compound has shown promising results against various bacterial and fungal strains. A study examining the antibacterial and antifungal properties of similar oxazole derivatives reported moderate to good activity against several pathogens.

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (µM) Range |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that compounds with similar structures may provide a basis for developing new antimicrobial agents targeting resistant strains .

Anticancer Properties

Preliminary studies have indicated that oxazole derivatives, including this compound, may possess anticancer activity. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Case Studies

- In vitro Studies : Research on oxazole derivatives has shown that they can inhibit cancer cell lines at varying concentrations, with some compounds exhibiting IC₅₀ values in the low micromolar range.

- Safety Assessments : Cytotoxicity tests conducted on mouse fibroblast cell lines revealed that concentrations up to 50 µg/mL were generally permissible, indicating a potential therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of oxazole derivatives often correlates with their structural features. Modifications to the phenyl ring and the oxazole moiety can significantly impact potency and selectivity against target organisms or cancer cells.

Key Observations

Propiedades

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRUMLDYFZVLJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC(=C2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.